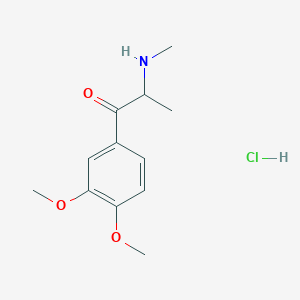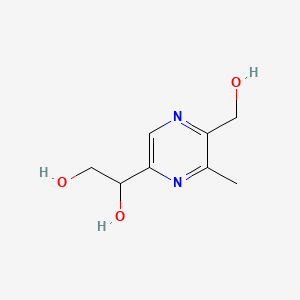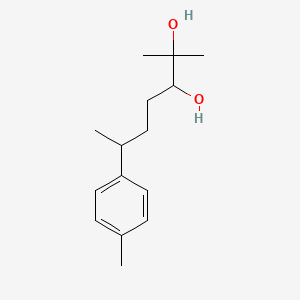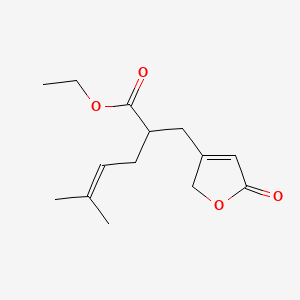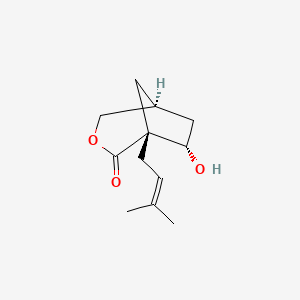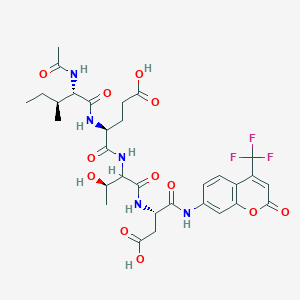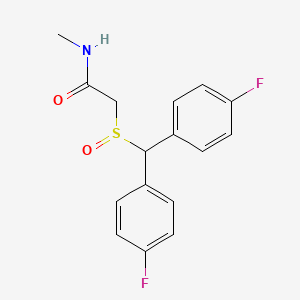
Modafiendz
Übersicht
Beschreibung
N-Methyl-4,4-Difluor-Modafinil ist eine substituierte Form von Modafinil, einem Wachmacher. Es wird als Nootropikum eingestuft, d. h. es wird verwendet, um kognitive Funktionen wie Gedächtnis, Kreativität und Motivation bei gesunden Menschen zu verbessern. Diese Verbindung wird hauptsächlich als analytisches Referenzmaterial in der Forschung und in forensischen Anwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4,4-Difluor-Modafinil hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als analytisches Referenzmaterial für die Massenspektrometrie und andere analytische Techniken verwendet.
Biologie: Studien zu seinen Auswirkungen auf Neurotransmittersysteme und potenzielle kognitive Verbesserungseigenschaften.
Medizin: Untersucht hinsichtlich seiner möglichen Verwendung bei der Behandlung von Schlafstörungen und kognitiven Beeinträchtigungen.
Industrie: Verwendung bei der Entwicklung neuer Nootropika und leistungssteigernder Substanzen.
Wirkmechanismus
Der genaue Wirkmechanismus von N-Methyl-4,4-Difluor-Modafinil ist nicht vollständig geklärt. Es ist bekannt, dass es an den Dopamintransporter bindet und die katecholaminerge Signalübertragung moduliert. Dies führt zu einem Anstieg der extrazellulären Dopaminkonzentrationen, was Wachheit und kognitive Steigerung fördert. Die Verbindung aktiviert auch glutamaterge Schaltkreise und hemmt gleichzeitig die GABAerge Neurotransmission .
Wirkmechanismus
Modafiendz, also known as Dehydroxyfluorafinil or N-Methyl-4,4-difluoro modafinil, is a novel compound that has been gaining attention in the field of neuroscience. . This article aims to provide an overview of the current understanding of this compound’s mechanism of action.
Target of Action
The primary targets of this compound are believed to be similar to those of Modafinil, given their structural similarities . Modafinil primarily acts on the monoaminergic system .
Mode of Action
This compound is thought to interact with its targets in a manner similar to Modafinil. Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . It also activates glutamatergic circuits while inhibiting GABA . Given the structural and functional similarities between Modafinil and this compound, it is plausible that this compound may share these mechanisms of action .
Biochemical Pathways
This compound likely affects similar biochemical pathways as Modafinil. Modafinil has been shown to impact neurotransmitter systems, such as orexin . Orexin neurons play a crucial role in promoting wakefulness and regulating arousal states .
Pharmacokinetics
It is suggested that this compound may have similar adme properties to modafinil, given their structural similarities . Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days .
Result of Action
It is suggested that this compound may have similar effects to modafinil, which is known to produce psychoactive and euphoric effects, alterations in mood, perception, thinking, and feelings typical of other cns stimulants .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. Specific details about how these factors influence this compound’s action are currently unknown due to the lack of comprehensive studies .
Biochemische Analyse
Biochemical Properties
Modafiendz is believed to interact with various enzymes, proteins, and other biomolecules. It is a substituted form of modafinil, a wake-promoting agent that binds the dopamine transporter and modulates catecholaminergic signaling .
Cellular Effects
Given its similarity to modafinil, it may influence cell function by modulating catecholaminergic signaling . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a substituted form of modafinil, which binds the dopamine transporter and modulates catecholaminergic signaling .
Metabolic Pathways
In-silico techniques have predicted properties of this compound like metabolism site, ADME properties, metabolite prediction, and DNA adduct formation tendencies .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für N-Methyl-4,4-Difluor-Modafinil ähneln den oben genannten Synthesewegen, sind jedoch für die Großproduktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-Methyl-4,4-Difluor-Modafinil durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Sie kann zum entsprechenden Sulfid reduziert werden.
Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und substituierte Derivate von N-Methyl-4,4-Difluor-Modafinil .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-4,4-Difluor-Modafinil ähnelt anderen Nootropika wie:
Modafinil: Die Ausgangssubstanz, bekannt für ihre wachstumsfördernden Wirkungen.
Adrafinil: Ein Prodrug von Modafinil, das im Körper zu Modafinil metabolisiert wird.
Armodafinil: Das R-Enantiomer von Modafinil, das ähnliche Wirkungen hat, aber eine längere Wirkdauer hat
N-Methyl-4,4-Difluor-Modafinil ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die zwei Fluoratome und eine Methylgruppe enthält. Diese strukturelle Modifikation kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu ihren Analoga führen .
Eigenschaften
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What do we know about the thermal stability of modafiendz?
A1: Research indicates that this compound, like its analog modafinil, is susceptible to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. Specifically, exposure to the heated GC injection port can lead to the formation of 1,1,2,2-tetrakis(4-fluorophenyl)ethane as a major degradation product. This highlights a potential challenge in analyzing this compound using GC-MS and emphasizes the need for careful method optimization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)
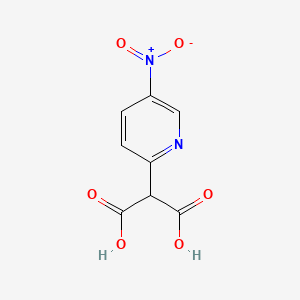
![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
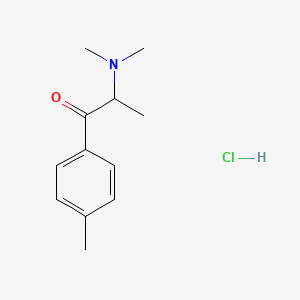
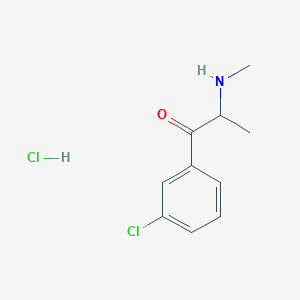
![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

